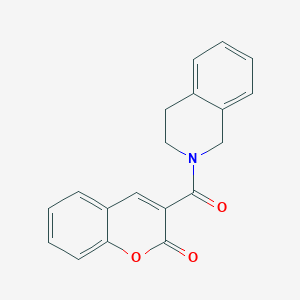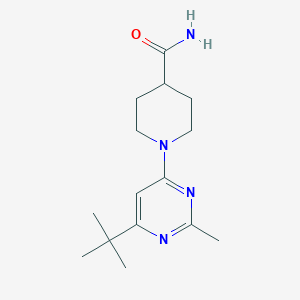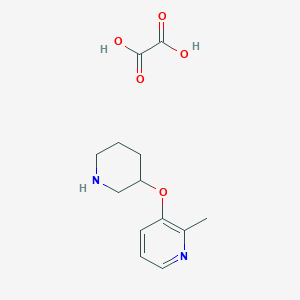![molecular formula C12H20Cl2N2O B6434784 3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride CAS No. 2549032-03-1](/img/structure/B6434784.png)
3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is a chemical compound with a molecular formula of C12H18N2O.2ClH. It is a derivative of pyridine and piperidine, which are both significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride typically involves the reaction of 3-methylpyridine with piperidine derivatives under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors is also becoming more common due to their efficiency and ability to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate certain signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
- 4-methyl-3-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
Uniqueness
3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-methyl-4-(piperidin-4-ylmethoxy)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-10-8-14-7-4-12(10)15-9-11-2-5-13-6-3-11;;/h4,7-8,11,13H,2-3,5-6,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOIELJKPRZXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2Z,3Z)-4-(dimethylamino)-2-[(dimethylamino)methylidene]-3-[(dimethyliminiumyl)methyl]but-3-en-1-ylidene]dimethylazanium diperchlorate](/img/structure/B6434737.png)
![1H-Isoindole-1,3(2H)-dione, 2-(2-imidazo[1,2-a]pyridin-2-ylethyl)-](/img/structure/B6434742.png)

![2,4-diethyl 3-methyl-5-[2-(naphthalen-1-yl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B6434751.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6434754.png)
![2-[(6-methylpyridin-3-yl)oxy]pyrimidine](/img/structure/B6434762.png)
![3-chloro-2-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6434765.png)
![1-(5-chloro-2-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B6434799.png)


![3-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6434812.png)
![N,1-dimethyl-N-[(piperidin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B6434819.png)
